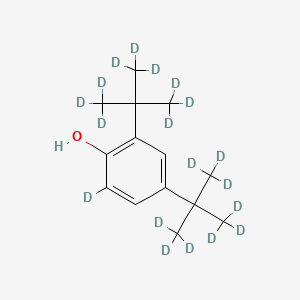

2,4-Di-tert-butylphenol-d19 (Major)

Description

Contextualization of Deuterated Phenols in Advanced Chemical Sciences

Deuterated phenols are a class of chemical compounds where one or more hydrogen atoms in the phenol (B47542) molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution of a proton with a neutron-containing deuterium atom results in a molecule with a slightly greater mass but nearly identical chemical properties to its non-deuterated counterpart. nih.govnih.gov This subtle difference in mass is the cornerstone of their utility in various scientific disciplines.

The presence of deuterium can influence the vibrational frequencies of molecular bonds, which can be detected by techniques like infrared spectroscopy. nih.gov Furthermore, the difference in mass is readily distinguishable in mass spectrometry, a key analytical technique. nih.gov In nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium alters the signal, providing another avenue for analysis. nih.govnih.gov The use of deuterated compounds, including phenols, has become a fundamental practice in fields requiring high precision and accuracy.

Significance of Isotopic Labeling in Tracing and Quantification Methodologies

Isotopic labeling is a technique used to track the journey of a substance through a chemical reaction or a biological system. nih.gov By "labeling" a molecule with a stable isotope like deuterium, researchers can follow its path and transformation. This is particularly crucial in metabolic studies, where the fate of a drug or a compound within an organism is investigated. nih.gov

One of the most powerful applications of isotopic labeling is in isotope dilution analysis, a method for quantitative analysis. In this technique, a known amount of the isotopically labeled compound (the "internal standard") is added to a sample containing the non-labeled compound (the "analyte") that needs to be quantified. nih.gov Because the labeled and unlabeled compounds are chemically almost identical, they behave similarly during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the initial concentration of the analyte can be determined with high accuracy. nih.govmdpi.com This method corrects for variations in sample extraction and instrument response, leading to more reliable and reproducible results. mdpi.com

Overview of Research Paradigms Utilizing 2,4-Di-tert-butylphenol-d19

2,4-Di-tert-butylphenol-d19 is primarily utilized as a certified reference material and an internal or surrogate standard in analytical chemistry. Its application is prominent in the quantification of its non-deuterated form, 2,4-di-tert-butylphenol (B135424), which is an antioxidant used in various industrial products, including plastics and food packaging. diva-portal.orgresearchgate.net Consequently, there is a need to monitor its presence in the environment, food, and biological samples.

Research has focused on the detection of 2,4-di-tert-butylphenol in various matrices. For instance, studies have analyzed its concentration in food samples, where it can migrate from packaging materials. nih.govdiva-portal.org It has also been detected in human serum and urine, indicating human exposure to this compound. diva-portal.orgnist.gov In environmental science, its presence in wastewater and river water is a subject of investigation due to its potential as a pollutant. nist.gov

In these research paradigms, 2,4-Di-tert-butylphenol-d19 plays a critical role in ensuring the accuracy of the quantitative data. By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process, researchers can precisely quantify the amount of the non-deuterated 2,4-di-tert-butylphenol present, even at very low concentrations. nih.govnist.gov This is essential for assessing human exposure levels and understanding the environmental fate of this widely used antioxidant.

Physicochemical Properties

The following tables provide a summary of the physicochemical properties of 2,4-Di-tert-butylphenol and its deuterated form, 2,4-Di-tert-butylphenol-d19.

Table 1: Physicochemical Properties of 2,4-Di-tert-butylphenol

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₂₂O | sigmaaldrich.com |

| Molecular Weight | 206.32 g/mol | sigmaaldrich.com |

| Appearance | White to off-white solid | |

| Melting Point | 53-56 °C | |

| Boiling Point | 265 °C | |

| Solubility in Water | 0.033 g/L at 25 °C | |

| Vapor Pressure | 1 mmHg at 84.5 °C | |

| CAS Number | 96-76-4 | sigmaaldrich.com |

Table 2: Physicochemical Properties of 2,4-Di-tert-butylphenol-d19 (Major)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₃D₁₉O | nih.gov |

| Molecular Weight | 225.44 g/mol | nih.gov |

| Appearance | White to Off-White Sticky Solid to Solid | nih.gov |

| CAS Number | 1577233-55-6 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

225.44 g/mol |

IUPAC Name |

2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D |

InChI Key |

ICKWICRCANNIBI-ZNMCCVASSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for Deuterated 2,4 Di Tert Butylphenol Derivatives

Isotopic Labeling Approaches for 2,4-Di-tert-butylphenol-d19 Synthesis

The creation of 2,4-Di-tert-butylphenol-d19, where the "d19" designation signifies the replacement of nineteen hydrogen atoms with deuterium (B1214612), necessitates a multi-pronged deuteration strategy. This involves the deuteration of the phenol (B47542) ring, the hydroxyl group, and both tert-butyl groups.

Deuteration Pathways and Reaction Mechanisms

The primary synthetic route to 2,4-di-tert-butylphenol (B135424) involves the Friedel-Crafts alkylation of phenol with isobutylene (B52900), catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst. mt.comzeochem.com To synthesize the d19 analog, this fundamental reaction is adapted by utilizing deuterated precursors.

Deuteration of the Phenol Ring and Hydroxyl Group: The three hydrogen atoms on the phenol ring and the single hydrogen of the hydroxyl group can be exchanged for deuterium through acid-catalyzed hydrogen-deuterium (H-D) exchange. This is typically achieved by treating phenol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. Strong acids like deuterated sulfuric acid (D₂SO₄) can facilitate this exchange. researchgate.net The reaction proceeds via electrophilic aromatic substitution, where a deuteron (B1233211) (D⁺) attacks the electron-rich aromatic ring.

Synthesis of Deuterated tert-Butyl Groups: The introduction of the two C₄D₉ groups, accounting for 18 deuterium atoms, is the most complex part of the synthesis. This requires a deuterated source of the tert-butyl cation. Two primary precursors can be considered: deuterated isobutylene (isobutylene-d8) or deuterated tert-butanol (B103910) (tert-butanol-d9).

Using Isobutylene-d8: Commercially available isobutylene-d8, (CD₃)₂C=CD₂, can be directly used in the Friedel-Crafts alkylation of the pre-deuterated phenol. polymersource.ca The reaction mechanism follows the standard electrophilic attack of the deuterated alkene on the deuterated phenol ring.

Using tert-Butanol-d9 (B1338152): An alternative involves the in-situ generation of the deuterated tert-butyl carbocation from tert-butanol-d9, (CD₃)₃COD. sigmaaldrich.com This can be achieved by reacting tert-butanol-d9 with a strong acid catalyst. The synthesis of tert-butanol-d9 itself can be accomplished through methods like the Grignard reaction of deuterated methyl magnesium iodide with deuterated acetone, followed by hydrolysis with D₂O. google.com Another approach is the alkaline hydrolysis of a tert-butyl ester with a deuterated base in D₂O. cdnsciencepub.com

Precursor Compounds and Deuterium Incorporation Efficiency

The efficiency of deuterium incorporation is paramount for the final product's isotopic purity. The choice of precursors and reaction conditions directly impacts this efficiency.

| Precursor Compound | Role in Synthesis | Method of Deuteration | Potential for High Isotopic Purity |

| Phenol-d4 | Provides the deuterated aromatic backbone and hydroxyl group. | Acid-catalyzed H-D exchange with D₂O/D₂SO₄. | High, dependent on reaction time and excess of deuterium source. |

| Isobutylene-d8 | Source of the deuterated tert-butyl groups. | Commercially available or synthesized from deuterated precursors. | High, typically >98% isotopic purity from commercial sources. |

| tert-Butanol-d9 | Alternative source for the deuterated tert-butyl groups. | Synthesized via Grignard reaction with deuterated reagents or hydrolysis of esters in D₂O. | High, with careful control of synthesis and purification steps. |

| Deuterium Oxide (D₂O) | Deuterium source for H-D exchange reactions. | Commercially available in high isotopic purity. | Very high, often >99.8 atom % D. |

| Deuterated Sulfuric Acid (D₂SO₄) | Catalyst for H-D exchange on the phenol ring. | Commercially available. | High. |

The use of highly enriched deuterated precursors is crucial. For instance, commercially available tert-butanol-d10 (B166771) boasts an isotopic purity of 99 atom % D. sigmaaldrich.com The efficiency of the Friedel-Crafts reaction itself in maintaining the isotopic integrity of the precursors is generally high, with minimal H-D scrambling under controlled conditions.

Advanced Purification and Characterization Techniques for Labeled Analogs

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and isotopic enrichment of the 2,4-Di-tert-butylphenol-d19.

Chromatographic Separations in Deuterated Compound Synthesis

The crude reaction mixture will likely contain the desired 2,4-Di-tert-butylphenol-d19, along with partially deuterated isotopologues, unreacted starting materials, and byproducts such as 2,6-di-tert-butylphenol (B90309) and mono-tert-butylated phenols. High-performance liquid chromatography (HPLC) is a powerful technique for separating these closely related compounds. nih.govnih.gov

Given the non-polar nature of 2,4-di-tert-butylphenol, reversed-phase HPLC using a C18 column is a suitable method. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. While the isotopic labeling itself has a minimal effect on the retention time, it is sufficient to allow for the separation of the main product from its non-deuterated or partially deuterated counterparts, especially with high-resolution columns. acs.org

Preparative chromatography can be employed to isolate a pure fraction of the 2,4-Di-tert-butylphenol-d19 for use as an analytical standard.

Spectroscopic Validation of Deuterium Incorporation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular weight and, by extension, the degree of deuteration. For 2,4-Di-tert-butylphenol, the monoisotopic mass is 206.1671 g/mol . nist.govhmdb.camassbank.eu For the fully deuterated d19 analog, the expected monoisotopic mass would be approximately 225.28 g/mol (206.1671 + 19 * (mass of D - mass of H)). The mass spectrum will show a characteristic isotopic cluster, and the position of the most abundant peak will confirm the major isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a powerful tool to assess the extent of deuteration. In a fully deuterated sample of 2,4-Di-tert-butylphenol-d19, the characteristic proton signals of the aromatic ring and the tert-butyl groups should be absent or significantly diminished. chemicalbook.comresearchgate.net The presence of residual proton signals would indicate incomplete deuteration.

²H NMR: Deuterium NMR spectroscopy provides direct evidence of deuterium incorporation. The spectrum will show signals corresponding to the different deuterium environments in the molecule (aromatic C-D and aliphatic C-D). The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, but the signals are broader.

¹³C NMR: The carbon-13 NMR spectrum will also be informative. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (C-D coupling). The absence of sharp singlets for the carbon atoms expected to be attached to deuterium confirms successful labeling.

By combining these chromatographic and spectroscopic techniques, the successful synthesis, purification, and validation of 2,4-Di-tert-butylphenol-d19 (Major) can be unequivocally established.

Advanced Analytical Methodologies Employing 2,4 Di Tert Butylphenol D19 As an Internal Standard

Mass Spectrometry Applications in Quantitative Analysis

Mass spectrometry (MS) is the cornerstone for quantitative analysis using isotopically labeled standards. The ability to differentiate molecules based on their mass-to-charge ratio (m/z) allows for the simultaneous measurement of both the analyte (2,4-DTBP) and its deuterated internal standard (2,4-Di-tert-butylphenol-d19).

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy quantitative measurements. youtube.com The core principle involves adding a known amount of an isotopically enriched standard, such as 2,4-Di-tert-butylphenol-d19, to a sample containing the analyte of interest, 2,4-DTBP. youtube.com This "spiked" sample is then processed and analyzed.

The fundamental assumption of IDMS is that the isotopically labeled standard is chemically identical to the analyte, ensuring they behave the same way during extraction, derivatization, and analysis. lgcstandards.com Any sample loss or variation will affect both the analyte and the standard equally, leaving their ratio unchanged. By measuring the ratio of the natural isotope to the added isotopic spike with a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined with high precision. youtube.com This reliance on isotope ratios rather than absolute signal intensities minimizes errors from sample loss or matrix-induced signal suppression or enhancement. youtube.com Deuterated compounds are commonly used as internal standards, but a small difference in chromatographic retention time can sometimes occur between the deuterated and non-deuterated forms. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Labeled Analytes

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure mass with very high accuracy, enabling the confident differentiation of ions with very similar m/z values. When analyzing samples containing 2,4-DTBP and its d19-labeled standard, HRMS can easily resolve the isotopic envelopes of both compounds. This is particularly advantageous in complex matrices where isobaric interferences (other compounds with the same nominal mass) might be present.

The high mass accuracy of HRMS allows for the assignment of elemental formulas to detected ions, which helps to confirm the identity of both the analyte and the internal standard. lcms.cz Recent advancements in HRMS have enabled the resolution of isotopic fine structure, which can eliminate the overlap between peaks from the deuterated compound and those from heavy, natural abundance isotopes (e.g., ¹³C) of the non-labeled analyte, further improving quantification accuracy. openreview.net

Triple Quadrupole Mass Spectrometry (LC-MS/MS and GC-MS/MS) for Selective Detection

Triple quadrupole (QqQ) mass spectrometers, operated in multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) mode, offer exceptional sensitivity and selectivity for quantitative analysis. nih.gov This technique is widely used for the determination of trace-level compounds like 2,4-DTBP in various samples. researchgate.netnih.govresearchgate.net

The process involves selecting a specific precursor ion (the molecular ion or a prominent fragment) of the target compound in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (q2, the collision cell), and a specific product ion is monitored by the third quadrupole (Q3). nih.gov For quantitative analysis using 2,4-Di-tert-butylphenol-d19, at least two MRM transitions are monitored: one for the native 2,4-DTBP and one for the deuterated standard.

Analyte Transition: Precursor Ion (2,4-DTBP) → Product Ion (2,4-DTBP)

Internal Standard Transition: Precursor Ion (2,4-DTBP-d19) → Product Ion (2,4-DTBP-d19)

The use of deuterated internal standards in MRM assays provides the highest possible analytical specificity for quantitative determinations. nih.govnih.gov The response ratio of the analyte to the labeled standard is then used to calculate the concentration, effectively correcting for any variability during the analytical process. nih.gov

Table 1: Illustrative MRM Transitions for 2,4-DTBP Analysis This table is for illustrative purposes, as optimal transitions must be determined empirically.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 2,4-Di-tert-butylphenol (B135424) | 206.2 | 191.2 |

Ionization Techniques and Fragmentation Patterns of Deuterated Compounds

For volatile phenols like 2,4-DTBP, Electron Ionization (EI) is a common technique, especially when coupled with Gas Chromatography (GC). jeol.comyoutube.com In EI, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M•+). youtube.com This molecular ion is often energetic and undergoes fragmentation, creating a characteristic pattern in the mass spectrum. youtube.comdocbrown.info

The mass spectrum of 2,4-DTBP typically shows a prominent molecular ion peak. jeol.com A major fragmentation pathway for phenols involves the loss of a methyl group (CH₃•) from a tert-butyl substituent, leading to a stable benzylic-type cation. For 2,4-DTBP (MW 206), this results in a fragment ion at m/z 191. Phenols can also exhibit fragmentation through the loss of CO or a formyl radical (HCO•). libretexts.orgyoutube.com

For the deuterated standard, 2,4-Di-tert-butylphenol-d19, the fragmentation pattern will be analogous but shifted by the mass of the deuterium (B1214612) atoms. The molecular ion will appear at a higher m/z. The loss of a fully deuterated methyl group (CD₃•) will result in a fragment ion that is correspondingly heavier than the fragment from the non-labeled analyte. This predictable mass shift is fundamental to its use as an internal standard.

Chromatographic Techniques for Separation and Pre-concentration

Chromatography is essential for separating the target analyte from other components in a complex mixture before it enters the mass spectrometer. This separation reduces matrix effects, improves signal-to-noise ratios, and allows for the accurate quantification of isomers.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including 2,4-Di-tert-butylphenol. nih.govanalytice.combiomedpharmajournal.org In this method, the sample is vaporized and separated based on the compounds' boiling points and interactions with the stationary phase of the GC column. The separated compounds then elute from the column and enter the ion source of the mass spectrometer for detection and quantification. jeol.com

The use of 2,4-Di-tert-butylphenol-d19 as an internal standard in GC-MS analysis is critical. It is added to the sample before extraction and co-elutes chromatographically very close to the non-labeled 2,4-DTBP. nih.gov By monitoring the specific ions for both the analyte and the internal standard, accurate quantification is achieved. nih.gov Numerous studies have developed GC-MS methods for the determination of 2,4-DTBP in various matrices such as food, human serum, and environmental samples. nih.govbiomedpharmajournal.orgdiva-portal.org

Table 2: Representative GC-MS Method Parameters for 2,4-Di-tert-butylphenol Analysis Parameters are compiled from various sources and represent typical conditions. lcms.czjeol.com

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 8890 GC or similar |

| Column | Agilent DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet | Splitless mode |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent Quadrupole MS |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 200 °C - 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (SIM) | m/z 206, 191 (for 2,4-DTBP); m/z 225, 207 (for 2,4-DTBP-d19) |

High-Performance Liquid Chromatography (HPLC) Integration with Mass Spectrometry for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely adopted technique for the analysis of non-volatile and semi-volatile compounds like 2,4-di-tert-butylphenol. thaiscience.info The integration of these two technologies provides high selectivity and sensitivity, allowing for the detection and quantification of target analytes even at trace levels in complex samples. psu.edu

In this setup, HPLC separates the analyte, 2,4-di-tert-butylphenol, and its deuterated internal standard, 2,4-Di-tert-butylphenol-d19, from other matrix components. Because deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute or elute very closely under typical reversed-phase HPLC conditions. nih.gov Following separation, the column effluent enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which are well-suited for phenolic compounds. psu.edu

The mass spectrometer then differentiates the analyte from the internal standard based on their mass-to-charge (m/z) ratio. The non-labeled 2,4-di-tert-butylphenol has a molecular weight of approximately 206.32 g/mol , while the 2,4-Di-tert-butylphenol-d19 internal standard is heavier due to the replacement of 19 hydrogen atoms with deuterium. This mass difference allows the detector to monitor both compounds simultaneously and independently. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and injection, as well as fluctuations in the MS signal, can be effectively normalized, leading to highly accurate and reproducible quantification. nebiolab.com

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of 2,4-di-tert-butylphenol in complex matrices such as human serum, food products, or environmental water requires robust sample preparation to remove interfering substances. nih.govdiva-portal.org The goal is to isolate the analyte and the spiked internal standard, 2,4-Di-tert-butylphenol-d19, while minimizing matrix components that can cause ion suppression or enhancement in the mass spectrometer. psu.edunebiolab.com Common extraction protocols include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions compounds based on their relative solubilities in two immiscible liquids. For phenolic compounds like 2,4-di-tert-butylphenol, a common approach involves adjusting the pH of the aqueous sample to ensure the phenol (B47542) is in its neutral form, followed by extraction with an organic solvent such as hexane, dichloromethane, or ethyl acetate. diva-portal.org

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples. tandfonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent. For phenolic compounds, reversed-phase (e.g., C18) or specific polymer-based sorbents can be used. The analyte and internal standard are retained on the sorbent while salts and polar interferences are washed away. The target compounds are then eluted with a small volume of an organic solvent.

The choice of extraction protocol depends on the matrix, the required detection limits, and the available equipment. In all cases, 2,4-Di-tert-butylphenol-d19 is added to the sample at the very beginning of the preparation process to account for any analyte loss during extraction and subsequent steps.

Method Development and Validation for Deuterated Internal Standards

Developing and validating an analytical method using a deuterated internal standard like 2,4-Di-tert-butylphenol-d19 is essential to ensure that the results are reliable, reproducible, and fit for purpose. The validation process demonstrates that the analytical procedure is suitable for its intended use and is typically performed according to guidelines from bodies like the International Council for Harmonisation (ICH). farmaciajournal.comedqm.eu

Linearity, Accuracy, and Precision in Quantitative Assays

The performance of a quantitative assay is defined by its linearity, accuracy, and precision. farmaciajournal.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of calibration standards are prepared at different concentrations, each containing a constant amount of the internal standard (2,4-Di-tert-butylphenol-d19). A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be ≥0.995. scielo.br

Accuracy: Accuracy measures the closeness of the mean test results to the true value. It is often evaluated through recovery studies, where the analyte is spiked into a blank matrix at known concentrations (e.g., low, medium, and high levels) and analyzed. The percentage recovery is calculated by comparing the measured concentration to the nominal (spiked) concentration. Acceptable recovery is typically within 80-120%. scielo.br

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with typical acceptance criteria being ≤15% (or ≤20% at the lower limit of quantification). farmaciajournal.com

Table 1: Illustrative Performance Characteristics for Phenolic Compound Analysis using an Internal Standard

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9994 farmaciajournal.com |

| Accuracy (% Recovery) | 80 - 120% | 96 - 103% thaiscience.info |

| Precision (Repeatability RSD) | ≤ 15% | < 2% researchgate.net |

| Precision (Intermediate RSD) | ≤ 15% | 2.1% farmaciajournal.com |

This table presents typical values found in validated methods for similar analytes and is for illustrative purposes only.

Limits of Detection (LOD) and Quantification (LOQ) for Labeled Analytes

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the practical lower limit of the assay's linear range and is often determined as the concentration that yields an S/N ratio of 10:1. thaiscience.info For methods using deuterated internal standards, the LOQ must meet the method's accuracy and precision criteria. psu.edu

Table 2: Illustrative LOD and LOQ for Phenolic Compound Analysis

| Analyte Type | Matrix | LOD (Illustrative) | LOQ (Illustrative) | Reference |

|---|---|---|---|---|

| Phenolic Acids | Wine | - | 1 mg L–1 | researchgate.net |

| Phenolic Compounds | Broccoli Seeds | 0.15-0.46 µg/mL | 0.42-2.47 µg/mL | thaiscience.info |

| Alkylphenols | Wine (GC-MS/MS) | - | 1 µg/L |

This table provides examples of detection and quantification limits from various studies on phenolic compounds to illustrate typical ranges.

Matrix Effects and Interferences in Deuterated Compound Analysis

Matrix effects are a major challenge in quantitative LC-MS/MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.comnih.gov This can significantly compromise the accuracy and reproducibility of the results. psu.edu

Deuterated internal standards like 2,4-Di-tert-butylphenol-d19 are considered the gold standard for compensating for matrix effects. chromatographyonline.com Because the deuterated standard has nearly identical chemical properties and chromatographic retention time to the analyte, it is assumed that both will be affected by matrix interferences in the same way. nih.gov Therefore, the ratio of their signals should remain constant, correcting for any suppression or enhancement.

However, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects. A phenomenon known as "differential matrix effects" can occur, especially if there is a slight chromatographic separation between the analyte and the deuterated standard, causing them to elute into regions of varying ion suppression. nih.gov Therefore, a thorough evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects that need to be addressed, for example, through more rigorous sample cleanup or chromatographic optimization. nebiolab.comchromatographyonline.com

Research Applications of 2,4 Di Tert Butylphenol D19 in Environmental and Biological Systems

Environmental Fate and Degradation Pathway Elucidation

The use of 2,4-DTBP-d19 as an internal standard is critical for accurately studying how native 2,4-DTBP behaves and persists in the environment.

2,4-DTBP has been identified as a prevalent contaminant in numerous environmental compartments and even in human tissues. nih.gov Its detection in indoor dust, river and lake water, sediment, wastewater, and sewage sludge highlights its widespread distribution resulting from industrial use and consumer products. industrialchemicals.gov.auoup.comnih.gov For instance, concentrations in the Laodao River in China have been reported as high as 300 μg/L. industrialchemicals.gov.au

Human exposure is also significant, with studies detecting 2,4-DTBP in 100% of investigated human urine samples from the United States, where it was the predominant synthetic phenolic antioxidant found. researchgate.netoup.comnih.gov The geometric mean concentration of total 2,4-DTBP in urine was found to be 25.8 ng/mL after enzymatic hydrolysis, indicating substantial human exposure. researchgate.netnih.gov The accuracy of these monitoring studies relies on robust analytical methods, where 2,4-DTBP-d19 serves as an indispensable tool for precise quantification.

Table 1: Environmental and Biological Matrices Containing 2,4-Di-tert-butylphenol (B135424)

| Category | Matrix | Reference |

|---|---|---|

| Environmental | River Water | industrialchemicals.gov.au |

| Lake Water | industrialchemicals.gov.au | |

| Drinking Water | industrialchemicals.gov.au | |

| Wastewater & Sludge | oup.comnih.gov | |

| River Sediment | oup.com | |

| Indoor Dust | oup.comnih.gov | |

| Biological | Human Urine | researchgate.netoup.comhmdb.ca |

| Asian Clam (Corbicula fluminea) | nih.gov |

Understanding how 2,4-DTBP is transformed by living organisms is key to assessing its environmental persistence and impact. Research has demonstrated that various microorganisms can effectively degrade this compound.

A study investigating bacteria from industrial wastewater identified several strains capable of breaking down 2,4-DTBP. semanticscholar.org Four bacterial isolates—Pandoraea sp. (D2), Lysinibacillus sp. (D3), Serratia sp. (D5), and Bacillus sp. (D7)—showed significant degradation capabilities. semanticscholar.org The Lysinibacillus sp. strain was particularly efficient, achieving an 89.31% degradation of 2,4-DTBP within seven days. semanticscholar.org Such studies utilize 2,4-DTBP-d19 to precisely track the reduction of the parent compound over time.

In aquatic ecosystems, organisms like the Asian clam (Corbicula fluminea) have been shown to accumulate 2,4-DTBP, with the digestive glands being a primary target tissue. nih.gov Exposure to environmentally relevant concentrations led to oxidative stress and inflammation in the clams, indicating that these organisms metabolize the compound, leading to physiological effects. nih.gov

Table 2: Bacterial Degradation of 2,4-Di-tert-butylphenol

| Bacterial Isolate | Species | Degradation Rate (after 7 days) | Reference |

|---|---|---|---|

| D2 | Pandoraea sp. | 82.24% | semanticscholar.org |

| D3 | Lysinibacillus sp. | 89.31% | semanticscholar.org |

| D5 | Serratia sp. | 80.42% | semanticscholar.org |

In addition to biological breakdown, 2,4-DTBP can be degraded by abiotic processes such as sunlight (photolysis) and chemical oxidation. The ultraviolet/persulfate (UV/PS) advanced oxidation process has been shown to be effective in degrading 2,4-DTBP. researchgate.net In this system, both hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals contribute to the breakdown of the molecule. researchgate.net The degradation follows pseudo-first-order kinetics, and the rate is influenced by factors such as the concentration of persulfate and the pH of the solution. researchgate.net The photolysis half-life for 2,4-DTBP has been reported to be approximately 20.8 hours under specific irradiation conditions. industrialchemicals.gov.au

High-performance liquid chromatography combined with mass spectrometry has been used to elucidate the degradation pathways, identifying several intermediate products. researchgate.net The use of 2,4-DTBP-d19 in these kinetic studies allows for the precise measurement of the disappearance of the native compound, even in the presence of complex mixtures of degradation products.

In Vitro Metabolic Pathway Investigations

Laboratory-based studies using cellular and subcellular models are essential for understanding the specific metabolic pathways and enzymatic processes involved in the transformation of 2,4-DTBP.

Evidence from human studies strongly points to enzymatic processing of 2,4-DTBP. The concentration of 2,4-DTBP measured in human urine increased significantly after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates. researchgate.net This indicates that a major metabolic pathway in humans involves Phase II conjugation, where the body attaches a glucuronic acid molecule to 2,4-DTBP to increase its water solubility and facilitate its excretion. researchgate.net

In vitro studies using human mesenchymal stem cells have revealed that 2,4-DTBP can activate the retinoid X receptor (RXR), a key nuclear receptor involved in regulating gene expression. nih.govmedchemexpress.com By activating the PPARγ/RXRα heterodimer, 2,4-DTBP exposure was shown to increase lipid accumulation and the expression of genes associated with adipogenesis (fat cell formation). oup.comnih.gov Further research using human induced pluripotent stem cells showed that 2,4-DTBP exposure can impair osteogenic (bone) differentiation by downregulating key transcription factors. nih.gov These findings demonstrate that 2,4-DTBP interacts with fundamental cellular and enzymatic signaling pathways.

Identifying the specific products of metabolism is crucial for a complete understanding of the biotransformation of 2,4-DTBP. Gas chromatography-mass spectrometry (GC-MS) analysis of samples from bacterial degradation studies has identified several metabolites. semanticscholar.org These findings suggest that common metabolic pathways include hydroxylation and oxidation of the parent molecule. semanticscholar.org

The primary metabolites identified through these investigations include:

Hydroxylated derivatives

Di-tert-butyl-catechol

Glucuronide conjugates researchgate.netsemanticscholar.org

Oxidized derivatives semanticscholar.org

In these studies, 2,4-DTBP-d19 is not only valuable for quantifying the parent compound but can also aid in the tentative identification of metabolites. By comparing the mass spectra of samples incubated with native 2,4-DTBP versus those incubated with 2,4-DTBP-d19, researchers can identify potential metabolites by looking for the expected mass shift corresponding to the deuterium (B1214612) labeling.

Application in Metabolomics Research

The deuterated compound, 2,4-Di-tert-butylphenol-d19, primarily serves as an internal standard in metabolomics research. In mass spectrometry-based analytical methods, stable isotope-labeled compounds like this one are essential for accurate quantification of the target analyte, the non-labeled 2,4-Di-tert-butylphenol (2,4-DTBP). Given the widespread use of 2,4-DTBP as a synthetic phenolic antioxidant in foods, polymers, and cosmetics, human exposure is common, leading to concerns about its environmental and biological impact. hmdb.ca

Researchers have detected 2,4-DTBP in various biological samples, including human urine, sometimes at high concentrations. hmdb.ca The use of 2,4-Di-tert-butylphenol-d19 allows for precise measurement of the exposure levels of the parent compound in such complex biological matrices. This is crucial for studies aiming to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its potential role as an environmental pollutant or an endocrine-disrupting chemical. nih.gov For instance, studies have investigated its ability to induce adipogenesis in human mesenchymal stem cells, highlighting the need for accurate quantification in toxicological and metabolomics assessments. nih.gov

Microbial Quorum Sensing and Biofilm Formation Studies (In Vitro Mechanistic Focus)

In vitro research has extensively focused on the non-labeled compound, 2,4-Di-tert-butylphenol (2,4-DTBP), for its ability to interfere with microbial communication and biofilm formation.

2,4-DTBP has been shown to inhibit quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate group behaviors. In Pseudomonas aeruginosa, a significant opportunistic pathogen, 2,4-DTBP substantially reduces the expression of key QS-related genes, including lasI, lasR, rhlI, and rhlR, in a dose-dependent manner. frontiersin.org This disruption of the QS network leads to a decrease in the production of virulence factors controlled by these systems. frontiersin.org

Similar effects have been observed in Acinetobacter baumannii, another critical nosocomial pathogen. nih.govmicrobiologyresearch.org Studies have demonstrated that 2,4-DTBP significantly decreases the expression of the QS genes abaI and abaR. nih.govmicrobiologyresearch.org Computational docking studies further support these findings, predicting a high binding affinity of 2,4-DTBP to the AbaR protein, a key QS receptor, potentially blocking its function. nih.gov

Table 1: Effect of 2,4-Di-tert-butylphenol on Quorum Sensing-Related Gene Expression

| Microorganism | Target Gene(s) | Observed Effect | Reference |

| Pseudomonas aeruginosa | lasI, lasR, rhlI, rhlR | Significant downregulation | frontiersin.org |

| Acinetobacter baumannii | abaI, abaR | Significant downregulation | nih.govmicrobiologyresearch.org |

The anti-quorum sensing properties of 2,4-DTBP contribute to its significant impact on biofilm formation, a critical virulence factor for many pathogens.

Research on the opportunistic fungus Candida albicans reveals that 2,4-DTBP is effective at both inhibiting the formation of new biofilms and disrupting pre-formed, mature biofilms. nih.govtandfonline.com A key mechanism identified is the inhibition of hyphal development, a crucial morphological transition required for the initial adhesion of C. albicans cells to surfaces and subsequent biofilm construction. nih.govtandfonline.com

In bacterial pathogens, 2,4-DTBP demonstrates broad anti-biofilm activity. For Acinetobacter baumannii, the compound has been shown to inhibit biofilm production by over 80%. nih.govmicrobiologyresearch.org It effectively reduces key virulence traits associated with biofilms, including the production of extracellular polymeric substances (EPS), pellicle formation, and cellular adherence. nih.govmicrobiologyresearch.orgnih.gov Studies on Group A Streptococcus (GAS) indicate that 2,4-DTBP likely interferes with the initial adhesion stage of the biofilm cascade, as suggested by changes in cell surface architecture and reduced EPS quantification. nih.gov

Table 2: Summary of In Vitro Anti-Biofilm Activity of 2,4-Di-tert-butylphenol

| Microorganism | Key Finding | Mechanism of Action | Reference |

| Candida albicans | Inhibition and disruption of biofilms | Inhibition of hyphal development | nih.govtandfonline.com |

| Acinetobacter baumannii | 83.02% inhibition of biofilm production | Reduction of EPS, pellicle formation, and cell adherence | nih.govmicrobiologyresearch.org |

| Group A Streptococcus | Dose-dependent antibiofilm activity | Interference with initial adhesion, reduced EPS | nih.gov |

| Pseudomonas aeruginosa | Reduction in biofilm and associated factors | Disruption of quorum sensing | frontiersin.org |

Oxidative Stress and Antioxidant Mechanism Research (In Vitro Mechanistic Focus)

The antioxidant properties of 2,4-DTBP are a central aspect of its research, stemming from its chemical structure as a phenolic compound.

2,4-DTBP has demonstrated significant radical scavenging activity in various in vitro assays. In the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay, purified 2,4-DTBP showed a maximum of 86.4% scavenging activity at a concentration of 1000 µg/ml, with a calculated IC50 value (the concentration required to scavenge 50% of the radicals) of 60 µg/ml. thaiscience.info In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, it exhibited a maximum scavenging activity of 89.4% at 1000 µg/ml, with a more potent IC50 value of 17 µg/ml. thaiscience.info

However, kinetic studies have noted that the compound can be a less effective radical scavenger compared to other phenols due to the steric hindrance caused by its bulky tert-butyl groups. nih.gov The degradation kinetics of 2,4-DTBP have also been evaluated using advanced oxidation processes like the ultraviolet/persulfate (UV/PS) system, which relies on the generation of highly reactive sulfate (SO₄⁻•) and hydroxyl (HO•) radicals. researchgate.net

Table 3: In Vitro Radical Scavenging Activity of 2,4-Di-tert-butylphenol

| Assay | Concentration | Scavenging Activity | IC50 Value | Reference |

| DPPH | 1000 µg/ml | 86.4% | 60 µg/ml | thaiscience.info |

| DPPH | 500 µg/ml | 70.6% | 60 µg/ml | thaiscience.info |

| ABTS | 1000 µg/ml | 89.4% | 17 µg/ml | thaiscience.info |

| ABTS | 500 µg/ml | 78.5% | 17 µg/ml | thaiscience.info |

| Metal Chelating | 1000 µg/ml | 85.0% | 20 µg/ml | thaiscience.info |

Beyond simple radical scavenging, 2,4-DTBP interacts with cellular systems related to oxidative stress. It is known for its ability to combat oxidative damage by scavenging free radicals. researchgate.net Research indicates that the cytotoxicity of phenolic compounds like 2,4-DTBP may be dependent on radical reactions. researchgate.net

Studies have shown that 2,4-DTBP can induce apoptosis (programmed cell death) in cancer cell lines, a process often linked to oxidative stress modulation. researchgate.net Furthermore, its interaction with cellular signaling pathways has been observed. For example, 2,4-DTBP can activate the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer. nih.gov This nuclear receptor is a key regulator of lipid metabolism and is also involved in managing inflammation and oxidative stress, suggesting a more complex role for 2,4-DTBP in cellular defense mechanisms than direct radical scavenging alone. nih.gov

Computational and Theoretical Chemistry Studies of Deuterated Phenolic Compounds

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding the interactions of small molecules with biological macromolecules. For deuterated phenols, these techniques can predict how isotopic substitution might influence binding affinity and conformational preferences, which are crucial for their biological activity.

2,4-DTBP has been identified as a ligand for various receptors, including estrogen receptors and insect odorant receptors. medchemexpress.comnih.gov Molecular docking simulations have been employed to understand its binding modes and predict its affinity for these protein targets. For instance, studies have shown that 2,4-DTBP can fit into the binding pockets of critical breast cancer-related proteins such as PIK3CA, ESR1, and PTEN. ekb.eg The binding is typically characterized by a combination of hydrophobic interactions with nonpolar residues and hydrogen bonding involving the phenolic hydroxyl group.

Below is a table summarizing representative binding affinity predictions for the non-deuterated 2,4-Di-tert-butylphenol (B135424) with various protein targets, which can be considered a close approximation for the deuterated compound.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

| PIK3CA | 4JPS | -7.86 | Val851, Ser774, Lys802 |

| ESR1 | 3ERT | -7.68 | Leu387, Leu391, Arg394 |

| PTEN | 1D5R | -7.36 | Cys124, His93, Arg130 |

| β-tubulin (F. oxysporum) | Not specified | Not specified | HIS 118, THR 117 nih.govacs.org |

Data derived from in-silico studies on 2,4-Di-tert-butylphenol. ekb.eg

It is important to note that while the binding affinity is not predicted to change dramatically, the kinetics of binding (on- and off-rates) could be subtly affected by deuteration due to the kinetic isotope effect, a topic that will be explored in more detail in a later section.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of 2,4-Di-tert-butylphenol has been performed using theoretical calculations to determine its most stable geometries. nih.gov These studies have focused on the orientation of the hydroxyl group and the rotational positions of the two tert-butyl groups.

A theoretical study on 2,4-Di-tert-butylphenol using density functional theory (DFT) has identified the most stable conformer and calculated its structural parameters. nih.gov The key dihedral angles determining the orientation of the tert-butyl groups are not expected to be significantly altered in the d19 analog.

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are essential for understanding the electronic structure of molecules and predicting the effects of isotopic substitution on their properties and reactivity.

Quantum chemical methods, particularly DFT, are widely used to predict vibrational spectra (infrared and Raman) of molecules. nih.gov These calculations can accurately predict the frequencies of different vibrational modes. For 2,4-Di-tert-butylphenol-d19, the most significant changes in the vibrational spectrum compared to its non-deuterated counterpart will be observed for the modes involving the movement of the deuterium (B1214612) atoms.

Specifically, the C-D stretching and bending frequencies will be lower than the corresponding C-H frequencies due to the heavier mass of deuterium. The predicted shift in vibrational frequencies can be a powerful tool for interpreting experimental spectra of the deuterated compound and confirming the success of the isotopic labeling.

The following table illustrates the theoretically predicted differences in key vibrational frequencies for C-H versus C-D bonds.

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |

| Stretching | ~2950 | ~2200 |

| Bending (Scissoring) | ~1450 | ~1050 |

| Bending (Rocking) | ~1350 | ~980 |

These predicted shifts are based on the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

One of the most significant consequences of isotopic substitution is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.govwikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms.

In the case of 2,4-Di-tert-butylphenol-d19, the deuteration of the tert-butyl groups would result in a secondary kinetic isotope effect if the C-H bonds of these groups are involved in the rate-determining step of a reaction, for example, through hyperconjugation stabilizing a transition state. However, a more pronounced primary kinetic isotope effect would be observed if a C-D bond is broken in the rate-determining step.

For many reactions involving phenols, such as oxidation or electrophilic aromatic substitution, the breaking of a C-H bond on the aromatic ring or the O-H bond of the hydroxyl group is often the rate-limiting step. While 2,4-Di-tert-butylphenol-d19 has deuterium on the tert-butyl groups, understanding the KIE in related deuterated phenols provides a framework for predicting its reactivity. For instance, the iodination of phenol (B47542) shows a substantial primary KIE when the aromatic C-H bond is replaced with a C-D bond, indicating that the cleavage of this bond is the slow step in the reaction. acs.org

Quantum chemical calculations can be used to model the reaction pathways and calculate the activation energies for both the deuterated and non-deuterated reactants. The difference in activation energies, which arises from the difference in zero-point vibrational energies between the C-H and C-D bonds in the ground state and the transition state, allows for the theoretical prediction of the KIE. libretexts.org

For a hypothetical reaction where a C-H bond of a tert-butyl group in 2,4-Di-tert-butylphenol is cleaved in the rate-determining step, the corresponding reaction with 2,4-Di-tert-butylphenol-d19 would be significantly slower. The magnitude of this primary KIE (kH/kD) for C-H bond cleavage at room temperature is typically in the range of 2 to 8. libretexts.org

Future Directions and Emerging Research Frontiers for 2,4 Di Tert Butylphenol D19

Expansion of Analytical Applications in Complex Biological and Environmental Samples

The detection and quantification of 2,4-DTBP are increasingly important due to its prevalence in environmental compartments and its detection in human tissues. nih.govresearchgate.netnih.gov Future research will focus on analyzing trace levels of 2,4-DTBP in increasingly complex matrices, where co-eluting substances can interfere with accurate measurement. In these scenarios, deuterated internal standards like 2,4-DTBP-d19 are indispensable. clearsynth.comaptochem.com

By mimicking the chemical behavior of the native analyte, 2,4-DTBP-d19 can compensate for variations in sample extraction, recovery, and ionization efficiency during mass spectrometry analysis. aptochem.comresearchgate.net This is crucial for achieving the precision and accuracy required to establish baseline exposure levels in human populations and to monitor the compound's presence in challenging environmental samples. clearsynth.comnih.gov Emerging research will likely see the application of 2,4-DTBP-d19 in large-scale biomonitoring studies and in the analysis of previously uninvestigated environmental niches.

| Sample Matrix | Analytical Challenge | Role of 2,4-Di-tert-butylphenol-d19 |

|---|---|---|

| Human Urine/Plasma | High variability in sample composition, presence of metabolites and conjugates. researchgate.netnih.gov | Corrects for matrix effects and losses during sample preparation, enabling accurate exposure assessment. aptochem.com |

| Adipose Tissue | Lipid-rich matrix that can cause ion suppression in mass spectrometry. | Co-elutes with the analyte to compensate for ionization variability, ensuring robust quantification. aptochem.com |

| River Sediment | Complex mixture of organic matter, minerals, and other pollutants. nih.gov | Accounts for analyte loss during complex extraction and cleanup procedures. |

| Aquatic Biota (e.g., Clams) | Low analyte concentrations and significant biological matrix interference. nih.gov | Improves the limit of quantification (LOQ) and provides confidence in trace-level analysis. analytice.com |

Development of Novel Synthetic Routes for Deuterated Analogs

The utility of a deuterated internal standard is dependent on the quality of its synthesis, specifically achieving high isotopic purity and stability. hilarispublisher.com While the general synthesis of 2,4-DTBP involves the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900), the preparation of its heavily deuterated d19 analog requires specialized techniques. wikipedia.orggoogle.com

Future research in synthetic chemistry will likely focus on developing more efficient, cost-effective, and scalable methods for producing highly deuterated aromatic compounds. This includes exploring novel catalysts and deuterating agents to achieve precise and extensive labeling. researchgate.net An important consideration is the strategic placement of deuterium (B1214612) atoms on positions that are not susceptible to back-exchange under various chemical or biological conditions, ensuring the standard's mass remains stable throughout the analytical process. hilarispublisher.com The development of cleaner synthetic routes with fewer byproducts will also be a priority to ensure the purity of the final standard.

| Synthetic Objective | Rationale and Future Direction |

|---|---|

| High Isotopic Purity | To create a standard with a distinct mass signal well-separated from the natural isotope distribution of the unlabeled analyte, preventing cross-signal interference. aptochem.com |

| Label Stability | Ensuring deuterium atoms are not lost during sample storage, extraction, or analysis. Research may focus on labeling less reactive C-H bonds. hilarispublisher.com |

| Cost-Effectiveness | Developing routes that use more accessible deuterated starting materials or more efficient catalytic processes to reduce the cost of the standard, making it available for wider research use. |

| Scalability | Transitioning from bench-scale synthesis to larger production batches to meet the demands of large-scale environmental and toxicological studies. |

Integration with Multi-Omics Approaches in Mechanistic Studies

Recent studies have identified 2,4-DTBP as a bioactive molecule that can act as an endocrine disruptor and obesogen, potentially by activating nuclear receptors like the Retinoid X Receptor (RXRα). nih.govmedchemexpress.com Understanding the precise molecular mechanisms behind these effects is a major frontier for future research. Multi-omics approaches—including metabolomics, proteomics, and transcriptomics—are powerful tools for obtaining a holistic view of the biological perturbations caused by chemical exposure.

In such studies, accurate quantification of the parent compound is essential to correlate its concentration with observed biological changes. 2,4-DTBP-d19 will be a vital tool for providing the precise concentration data needed to anchor these complex datasets. By enabling researchers to confidently measure the levels of 2,4-DTBP in cells or tissues, the deuterated standard will help build more robust models of the compound's mechanism of action and its downstream effects on cellular pathways.

| Omics Approach | Role of 2,4-Di-tert-butylphenol-d19 |

|---|---|

| Metabolomics | Allows for accurate quantification of 2,4-DTBP itself, helping to distinguish it from endogenous metabolites and to correlate its levels with changes in the metabolome. |

| Proteomics | Provides precise exposure data to correlate with changes in protein expression, helping to identify protein targets and affected pathways. |

| Transcriptomics | Links accurate tissue or cellular concentrations of 2,4-DTBP to observed changes in gene expression, clarifying dose-dependent effects on genetic machinery. |

| Lipidomics | As 2,4-DTBP is lipophilic and affects adipogenesis nih.gov, accurate quantification is key to understanding its impact on lipid profiles and signaling. |

Addressing Unanswered Questions in Environmental Transformation and Biological Interactions

Many questions remain regarding the environmental fate and biological activity of 2,4-DTBP. It is produced by a wide array of organisms, from bacteria to plants and animals, but its complete lifecycle and the full extent of its ecological role are not fully understood. semanticscholar.orgnih.govmdpi.com Furthermore, while its biodegradation has been studied, the specific pathways and the potential for the formation of more persistent or toxic transformation products are areas requiring further investigation. semanticscholar.orgresearchgate.net

Isotopically labeled compounds are ideal for "tracer" studies designed to answer these questions. 2,4-DTBP-d19 could be used in controlled laboratory settings to track the movement and transformation of the parent compound in various environmental media (e.g., soil, water) or within organisms. By following the mass-shifted signal of the deuterated compound and its metabolites, researchers can elucidate degradation pathways, calculate rates of bioaccumulation, and identify novel metabolites without ambiguity from background levels of the unlabeled compound. This will be critical for developing a comprehensive understanding of the environmental risk and biological interactions of 2,4-DTBP.

| Unanswered Research Question | Application of 2,4-Di-tert-butylphenol-d19 |

|---|---|

| What are the complete environmental degradation pathways of 2,4-DTBP? | Use as a tracer in microcosm studies to identify and quantify transformation products via mass spectrometry. researchgate.net |

| What is the bioaccumulation potential of 2,4-DTBP in aquatic food webs? | Administering the labeled compound to organisms at the base of a model food web to track its transfer and concentration at higher trophic levels. nih.gov |

| What are the primary metabolic products of 2,4-DTBP in mammals? | In vivo or in vitro studies using the labeled compound to identify novel metabolites in urine, feces, or tissue extracts. nih.gov |

| Does 2,4-DTBP undergo bromination or other transformations in marine environments? | Incubation studies in marine sediment or with specific marine organisms to trace the formation of halogenated derivatives. researchgate.net |

Q & A

Q. How can 2,4-Di-tert-butylphenol-d19 (Major) enhance precision in NMR spectroscopy?

Methodological Answer: The compound’s deuterium labeling minimizes proton interference, enabling clearer signal resolution in <sup>1</sup>H NMR. For optimal results:

Q. What protocols ensure accurate use of this compound as an internal standard in mass spectrometry?

Methodological Answer:

- Spike calibration: Add a known quantity (e.g., 0.1–1.0 µg/mL) to samples before extraction to correct for matrix effects .

- Ionization optimization: Use electrospray ionization (ESI) in negative ion mode, as phenolic groups ionize efficiently in this mode.

- Validate reproducibility by comparing deuterated and non-deuterated analogs across multiple runs .

Q. What are critical considerations for sample preparation in studying its antioxidant properties in polymers?

Methodological Answer:

- Dispersion uniformity: Blend the compound with polymers (e.g., polyethylene) at 0.1–2.0 wt% using melt compounding to ensure even distribution.

- Oxidative stress testing: Expose samples to accelerated aging (e.g., 70°C, 50% RH) and monitor carbonyl index via FTIR to quantify degradation .

- Compare deuterated vs. non-deuterated forms to assess isotopic effects on radical scavenging efficiency .

Advanced Research Questions

Q. How does deuteration influence reaction kinetics in systems involving 2,4-Di-tert-butylphenol-d19?

Methodological Answer: Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in proton-transfer reactions. To investigate:

- Conduct comparative studies with non-deuterated analogs under identical conditions (e.g., pH, temperature).

- Use stopped-flow spectroscopy to measure rate constants for reactions like hydrogen abstraction.

- Model KIE using Arrhenius parameters (e.g., ΔΔH‡) derived from temperature-dependent experiments .

Q. How can researchers resolve contradictions in oxidative stability data across polymer matrices?

Methodological Answer:

- Matrix-specific analysis: Test the compound in diverse polymers (e.g., polypropylene vs. polystyrene) to identify compatibility-driven variability.

- Mechanistic probing: Use electron paramagnetic resonance (EPR) to detect radical intermediates and correlate with antioxidant activity.

- Validate findings against computational models (e.g., DFT calculations of bond dissociation energies) .

Q. What strategies validate the environmental impact of 2,4-Di-tert-butylphenol-d19 in ecotoxicological studies?

Methodological Answer:

- Microcosm testing: Expose aquatic systems (e.g., algae, daphnia) to graded concentrations (0.1–10 mg/L) and measure LC50 values.

- Species Sensitivity Distribution (SSD): Pool toxicity data from multiple species to derive hazard thresholds (e.g., HC5) .

- Cross-reference with degradation byproducts using LC-MS/MS to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.